The synthesis of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 typically involves several steps, including:
Technical Details: The reaction conditions often include the use of solvents like dimethyl sulfoxide or tetrahydrofuran, catalysts such as palladium on carbon for hydrogenation steps, and careful temperature control to optimize yields .
The chemical reactivity of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 can be explored through various reactions:
These reactions are crucial for understanding the compound's behavior in biological systems and its metabolic pathways .
The mechanism of action of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 is closely related to that of Quetiapine itself. It primarily functions as an antagonist at various neurotransmitter receptors:
This dual action on dopamine and serotonin receptors is believed to underlie its efficacy in treating schizophrenia and bipolar disorder .
7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 has several scientific applications:
The core structure of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 (CAS 1185177-12-1) consists of a dibenzo[b,f][1,4]thiazepine scaffold modified at three key positions:
The molecular formula is C₂₄H₁₅D₈N₃OS, with a precise molecular weight of 409.57 g/mol [1] [10]. The SMILES notation ([2H]C(NC([2H])([2H])C1([2H])[2H])([2H])C([2H])([2H])N1C2=NC3=CC=C(OCC4=CC=CC=C4)C=C3SC5=C2C=CC=C5) confirms deuterium atoms exclusively occupy positions within the piperazine ring [1]. This architecture positions the compound as a key intermediate for metabolic studies of Quetiapine, leveraging the benzyloxy group as a protective moiety that can be enzymatically cleaved in vivo to form active metabolites [5] [10].
Deuterium labeling involves selective replacement of eight hydrogen atoms with deuterium (²H) at the piperazine ring, yielding a molecular weight increase of 8.05 g/mol compared to the non-deuterated analog (401.52 g/mol → 409.57 g/mol) [1] [5]. The isotopic purity exceeds 98%, as confirmed by manufacturers' Certificates of Analysis [2] [8].
Table 1: Deuteration Effects on Molecular Parameters
Parameter | Non-Deuterated Compound | Deuterated Compound |
---|---|---|
Molecular Formula | C₂₄H₂₃N₃OS | C₂₄H₁₅D₈N₃OS |
Molecular Weight (g/mol) | 401.52 | 409.57 |
Piperazine Hydrogen Count | 8 H | 8 D |
CAS Number | 1076198-97-4 | 1185177-12-1 |
The deuteration strategy serves two primary research purposes:
Notably, deuterium placement avoids labile positions (e.g., hydroxyl groups), ensuring isotopic integrity during experimental procedures [1] [6].
Structural and Functional Comparisons
Non-Deuterated Analog: 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine (CAS 1076198-97-4) shares identical core structure but lacks deuterium, evidenced by molecular formula C₂₄H₂₃N₃OS (MW 401.52 g/mol) [5] [7]. The absence of deuterium results in identical chromatographic behavior but distinct mass spectrometric fragmentation patterns [1] [10].
Hydroxy-Substituted Metabolite: 7-Hydroxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 dihydrochloride (sc-217453) replaces the benzyloxy group with a hydroxyl (-OH) at C7. Its formula is C₁₇H₉D₈N₃OS·2HCl (MW 392.37 g/mol without HCl) [4]. This derivative serves as the deprotected metabolite and exhibits enhanced polarity (logP reduction ∼1.5 units compared to benzyloxy analog) [4].
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 (sc-219106, CAS 1189866-35-0) lacks both the benzyloxy and the hydroxyethoxy side chain, featuring a simpler structure (C₁₇H₉D₈N₃S, MW 303.45 g/mol) [8]. This represents a further metabolic degradation product.
Table 2: Structural Comparison of Quetiapine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
7-Benzyloxy-N-des[...] Quetiapine-d8 | C₂₄H₁₅D₈N₃OS | 409.57 | C7-benzyloxy; d8-piperazine |
Non-deuterated 7-Benzyloxy-N-des[...] Quetiapine | C₂₄H₂₃N₃OS | 401.52 | C7-benzyloxy; H-piperazine |
7-Hydroxy-N-des[...] Quetiapine-d8 dihydrochloride | C₁₇H₉D₈N₃OS·2HCl | 392.37* | C7-hydroxy; d8-piperazine; salt form |
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 | C₁₇H₉D₈N₃S | 303.45 | No C7-substituent; d8-piperazine |
Quetiapine hemifumarate-d8 | (C₂₁D₈H₁₇N₃O₂S)₂·C₄H₄O₄ | 899.18 | Parent drug deuterated; hemifumarate salt |
*Excluding HCl counterions
Biological Relevance
The benzyloxy group in 7-Benzyloxy-N-des[...] Quetiapine-d8 serves as a synthetic precursor protecting group. In vivo, cytochrome P450 enzymes cleave this moiety to yield bioactive 7-hydroxy metabolites, which exhibit 5-HT receptor affinity (pEC₅₀ 4.77 for 5-HT₁ₐ) [4] [9]. Deuterium labeling does not significantly alter receptor binding kinetics compared to non-deuterated forms but provides superior detection sensitivity in distribution studies [4] [8].
NMR Spectroscopy
¹H-NMR spectra show characteristic signals:
¹³C-NMR confirms deuterium-induced isotopic shifts:
Fourier-Transform Infrared (FTIR) Spectroscopy
Key vibrational modes include:
X-Ray Diffraction (XRD)
Crystallographic data remains limited for this derivative. However, the parent Quetiapine hemifumarate-d8 (CAS 1435938-24-1) exhibits a monoclinic P2₁/c space group with deuterium positions confirmed via neutron diffraction [9]. Analogous benzothiazepine derivatives show π-stacking interactions between aromatic rings at 3.4–3.7 Å distances and hydrogen bonding networks involving piperazine N-atoms (N⋯H-O distances ∼2.8 Å) [9].
Table 3: Key Spectroscopic Signatures
Technique | Functional Group | Characteristic Signal | Compound-Specific Features |
---|---|---|---|
¹H-NMR | Aromatic H | 7.2–8.1 ppm (m) | 14H integrated intensity |
¹H-NMR | -OCH₂- (benzyloxy) | 5.45 ppm (s) | Singlet, 2H intensity |
¹³C-NMR | Piperazine C | 45–55 ppm | Upfield shift vs. non-deuterated analog |
FTIR | C-D stretch | 2150–2200 cm⁻¹ | Confirms deuterium integration |
FTIR | C-O-C ether | 1220 cm⁻¹ | Benzyloxy group signature |
Comprehensive Compound Listing
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: